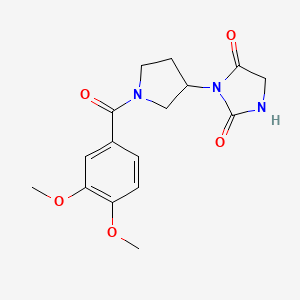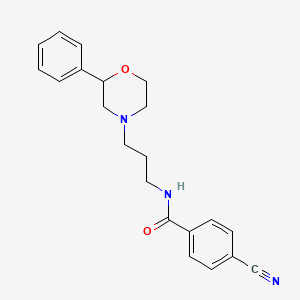
4-cyano-N-(3-(2-phenylmorpholino)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamides, such as “4-cyano-N-(3-(2-phenylmorpholino)propyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications
Pharmaceutical Research
4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its potential as an anti-cancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Neuroscience
In neuroscience, this compound is being investigated for its effects on the central nervous system. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a promising candidate for studying neurological disorders. Researchers are examining its potential in treating conditions such as Alzheimer’s disease and Parkinson’s disease by modulating neurotransmitter activity and reducing neuroinflammation .
Chemical Biology
Chemical biology applications of 4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide include its use as a molecular probe. Its specific binding properties allow scientists to use it in studying protein-ligand interactions, enzyme activity, and cellular signaling pathways. This helps in understanding the molecular mechanisms of various biological processes and in identifying new therapeutic targets .
Material Science
In material science, this compound is being explored for its potential in creating advanced materials. Its unique chemical properties make it suitable for the synthesis of polymers and nanomaterials with specific functionalities. Researchers are investigating its use in developing materials with enhanced mechanical strength, thermal stability, and electrical conductivity .
Environmental Science
Environmental scientists are studying 4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide for its potential applications in pollution control and environmental remediation. Its ability to interact with various pollutants and degrade them into less harmful substances makes it a candidate for developing new methods of environmental cleanup. This includes its use in water treatment and soil decontamination .
Agricultural Science
In agricultural science, this compound is being researched for its potential as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests and weeds makes it a promising candidate for developing new agricultural chemicals. Researchers are also exploring its potential in enhancing crop resistance to diseases and improving overall plant health .
These applications highlight the versatility and potential of 4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide in various scientific fields. Each application leverages its unique chemical properties to address specific challenges and advance research in those areas.
If you have any specific questions or need further details on any of these applications, feel free to ask!
properties
IUPAC Name |
4-cyano-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-15-17-7-9-19(10-8-17)21(25)23-11-4-12-24-13-14-26-20(16-24)18-5-2-1-3-6-18/h1-3,5-10,20H,4,11-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPWBXIWDPYBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2435676.png)
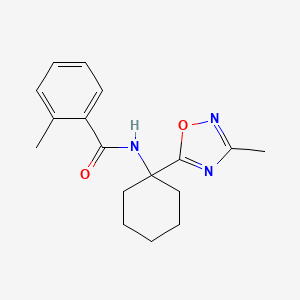
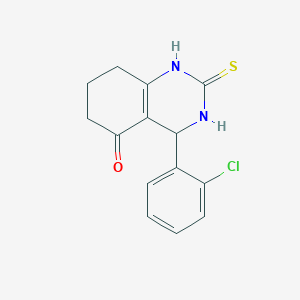
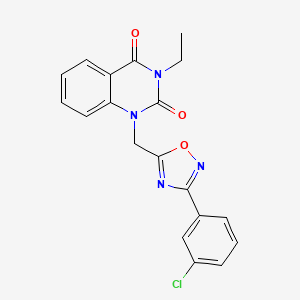
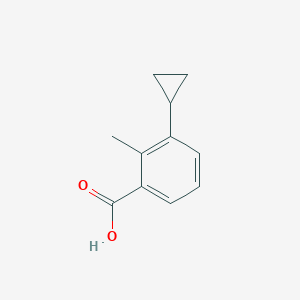
![Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2435686.png)
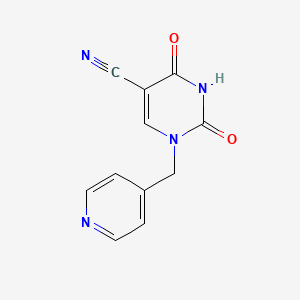

![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)
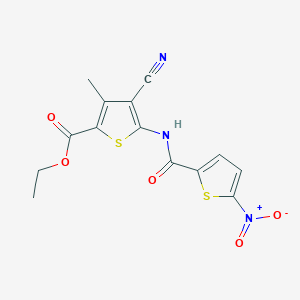
![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)
![2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2435695.png)
